2-N-ethyl-5-methylpyridine-2,3-diamine

Descripción

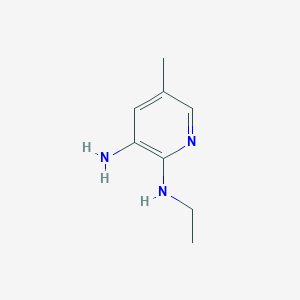

Structure

2D Structure

Propiedades

IUPAC Name |

2-N-ethyl-5-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-10-8-7(9)4-6(2)5-11-8/h4-5H,3,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXQBHCXJHLLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-ethyl-5-methylpyridine-2,3-diamine typically involves the following steps:

Formation of Pyridine Derivative: The starting material is often a pyridine derivative, which undergoes further functionalization.

Introduction of Ethyl and Methyl Groups: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity. The process may include the use of reagents such as ethyl halides and methylating agents under anhydrous conditions to prevent unwanted side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 2-N-Ethyl-5-methylpyridine-2,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Methyl iodide (CH3I) and ethyl iodide (C2H5I) are typical reagents for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives, depending on the extent of oxidation.

Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.

Substitution Products: Different derivatives with substituted groups at the nitrogen atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-N-ethyl-5-methylpyridine-2,3-diamine has shown promise as a building block in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for their potential in treating neurological disorders and cancers.

- Case Study : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, such as HeLa and HCT116. For instance, one derivative demonstrated an IC50 value of 0.36 µM against cyclin-dependent kinases (CDKs), highlighting its potential in cancer therapeutics.

Materials Science

The compound is utilized in developing advanced materials, including polymers and liquid crystals. Its unique chemical properties allow it to serve as a precursor for synthesizing novel materials with specific functionalities.

- Application Example : In polymer chemistry, modifications of this compound have been explored to enhance the thermal stability and mechanical properties of polymer matrices.

Agriculture

In agricultural applications, this compound is being explored for its potential use in agrochemicals. Its ability to interact with biological systems makes it suitable for developing herbicides or pesticides.

Mecanismo De Acción

The mechanism by which 2-N-ethyl-5-methylpyridine-2,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-N-Ethyl-5-methylpyridine-2,3-diamine

- CAS Registry Number : 1215946-13-6

- Molecular Formula : C₈H₁₃N₃

- Structure : Features a pyridine ring substituted with an ethyl group at position 2, a methyl group at position 5, and two amine groups at positions 2 and 3 (Figure 1).

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Related Compounds

Physicochemical Properties

- Lipophilicity: The ethyl group in this compound increases lipophilicity vs.

- Electronic Effects : Pyridine’s electron-deficient ring enhances reactivity toward electrophilic substitution compared to benzene-based m-TDA, enabling diverse functionalization .

Actividad Biológica

2-N-ethyl-5-methylpyridine-2,3-diamine is a compound belonging to the class of pyridine derivatives, which are notable for their diverse biological activities. This article presents a comprehensive examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHN. The compound features a pyridine ring substituted with an ethyl group at the nitrogen position and methyl groups at the 5-position. This structural configuration is significant for its interaction with biological targets.

Research indicates that pyridine derivatives can interact with various biological pathways:

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by inhibiting oxidative stress and apoptosis in neuronal cells. This is often mediated through the modulation of signaling pathways such as NF-kB and MAPK .

- Anti-inflammatory Activity : Compounds with similar structures have shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Therapeutic Potential

The biological activity of this compound suggests several therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective properties may be beneficial in conditions like Alzheimer's and Parkinson's disease.

- Cancer Therapy : Some studies indicate that pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary data suggest potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Case Studies

- Neuroprotective Study : In a study examining the effects of pyridine derivatives on neuronal cells, this compound was found to significantly reduce cell death induced by oxidative stress. The compound exhibited an IC50 value of approximately 25 µM, indicating effective neuroprotection at low concentrations .

- Anti-inflammatory Assessment : A recent study highlighted that this compound effectively inhibited TNF-alpha production in macrophages stimulated by LPS (lipopolysaccharide), showcasing its potential as an anti-inflammatory agent .

- Antimicrobial Screening : Testing against various pathogenic bacteria revealed that this compound displayed notable antibacterial activity, particularly against Gram-positive strains such as Staphylococcus aureus, with MIC values ranging from 50 to 100 µg/mL .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50/ MIC Values |

|---|---|---|

| This compound | Neuroprotection, Anti-inflammatory | IC50 = 25 µM (neuroprotection), MIC = 50 µg/mL (antibacterial) |

| Ethyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | Neuroprotection | IC50 = 30 µM |

| 3-(3-Chlorophenyl)cyclobutan-1-ol | Antimicrobial | MIC = 80 µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-N-ethyl-5-methylpyridine-2,3-diamine?

- Methodological Answer : A common approach involves nucleophilic substitution of halogenated pyridine precursors. For example, 2-chloro-3-nitropyridine derivatives can react with ethylamine under reflux in anhydrous dioxane, using triethylamine as a base to facilitate deprotonation. Reaction progress is monitored via TLC (chloroform-MeOH, 79:1), followed by filtration of byproducts (e.g., triethylamine hydrochloride) and vacuum concentration . Adaptations may include varying amines or optimizing reaction times.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton environments.

- X-ray crystallography (e.g., SHELXL refinement) for unambiguous structural determination, particularly if single crystals are obtainable .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What safety protocols are critical when handling pyridine-diamine derivatives like this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) (gloves, lab coats) to avoid inhalation, skin contact, or ingestion.

- Refer to analogous compounds’ safety data sheets (e.g., 5-Bromo-2-N-methylpyridine-2,3-diamine), which highlight hazards like respiratory irritation and recommend immediate decontamination with water in case of exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of pyridine-diamine derivatives?

- Methodological Answer : Cross-validate data using:

- Controlled stability studies (e.g., HPLC under varying pH/temperature).

- Computational modeling (e.g., COSMO-RS for solubility prediction).

- Spectroscopic titration to assess protonation states affecting solubility .

Q. What strategies optimize reaction yields for N-ethyl substitutions in pyridine-diamine synthesis?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity.

- Catalyst use : Pd/C or CuI may accelerate coupling reactions in halogenated precursors.

- Temperature gradients : Gradual heating (e.g., 60–100°C) minimizes side reactions, as seen in analogous amine substitutions .

Q. How can crystallographic challenges (e.g., twinning, low-resolution data) be addressed during structural analysis?

- Methodological Answer :

- SHELXL refinement : Leverage robust algorithms for handling twinned data or partial occupancy.

- High-flux synchrotron sources improve data resolution for low-symmetry crystals.

- Hydrogen bonding analysis (PLATON) to validate molecular packing .

Q. What experimental designs are recommended for probing the pharmacological potential of this compound?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., ATP-binding assays) or antimicrobial activity (MIC determination).

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like DNA gyrase or EGFR.

- ADMET profiling : Assess metabolic stability (microsomal assays) and toxicity (HEK293 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.